Technical Monograph: 1-Chloro-3-(dimethylamino)propan-2-ol Hydrochloride
Technical Monograph: 1-Chloro-3-(dimethylamino)propan-2-ol Hydrochloride
This technical monograph provides an in-depth analysis of 1-chloro-3-(dimethylamino)propan-2-ol hydrochloride , a critical bifunctional building block in organic synthesis and drug development.
CAS Number: 51583-51-8 (HCl salt) / 6912-39-6 (Free base)
Formula:
Chemical Identity & Structural Analysis[1]
This molecule is a "chimeric" intermediate, combining the electrophilic potential of an alkyl chloride with the nucleophilic/basic properties of a tertiary amine, bridged by a secondary alcohol. Its utility lies in its ability to toggle between a stable salt form and a highly reactive epoxide intermediate.
Structural Components & Stereochemistry
The structure consists of a propane backbone functionalized at all three carbons:
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C1 (Chloromethyl): A primary alkyl chloride. Under neutral/acidic conditions, it is relatively stable. Under basic conditions, it acts as a leaving group for intramolecular cyclization.
-
C2 (Carbinol): A chiral center. The commercial material is typically racemic, but enantiopure forms ((R)- or (S)-) are critical for synthesizing chiral beta-blockers and specific cationic lipids.
-
C3 (Dimethylamine): A tertiary amine protonated as the hydrochloride salt. This ammonium headgroup provides water solubility and prevents premature cyclization.
3D Conformation & Sterics
In the hydrochloride form, the molecule adopts an extended conformation to minimize repulsion between the protonated amine and the electronegative chlorine. Upon deprotonation (pH > 9), the amine lone pair and the hydroxyl proton interact, facilitating the rotation required for the alkoxide to attack C1, displacing the chloride.
Synthetic Pathways & Mechanistic Insight[2]
The synthesis of 1-chloro-3-(dimethylamino)propan-2-ol HCl is a classic study in regioselective ring-opening of epoxides.
Core Synthesis Protocol
The primary route involves the nucleophilic attack of dimethylamine on epichlorohydrin.
Reaction Scheme:
Step-by-Step Methodology
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Preparation (Safety Critical): Epichlorohydrin is a potent alkylating agent and potential carcinogen. All operations must occur in a fume hood.
-
Nucleophilic Attack:
-
Charge methanol (solvent) and dimethylamine (2.0 eq) into a reactor cooled to 0°C.
-
Add epichlorohydrin (1.0 eq) dropwise.
-
Mechanistic Note: The amine attacks the least substituted carbon (C3) of the epoxide (SN2-like) due to steric hindrance at C2. This regioselectivity is generally >95%.
-
-
Temperature Control: Maintain internal temperature <10°C. Higher temperatures promote polymerization or bis-alkylation (formation of quaternary ammonium dimers).
-
Acidification: After reaction completion (verified by TLC/GC), concentrated HCl is added to convert the free base chlorohydrin into the stable hydrochloride salt.
-
Isolation: Solvent evaporation yields a hygroscopic white solid or viscous oil. Recrystallization can be performed from isopropanol/ether if high purity is required.
Visualization: Synthesis & Reactivity Flow
The following diagram illustrates the synthesis and the "activation" mechanism used in downstream applications.
Caption: Figure 1. Synthesis pathway (left) and base-catalyzed activation for downstream derivatization (right).
Reactivity Profile & Applications
The "Warhead" Mechanism
This molecule is rarely the final drug; it is a linker . In drug development, it is used to append a dimethylamino-2-hydroxypropyl chain to a scaffold.
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Mechanism: The user treats the HCl salt with a base (e.g., NaOH, TEA) in situ. This reforms the epoxide (1-dimethylamino-2,3-epoxypropane).
-
Target: This epoxide then reacts with nucleophiles (amines, thiols, phenols) on the target drug scaffold.
Key Application Areas
| Application Domain | Function | Mechanism of Action |
| Cationic Lipids (LNP) | Headgroup Donor | Used to synthesize ionizable lipids for mRNA delivery. The tertiary amine becomes protonated at physiological pH (endosome), aiding endosomal escape. |
| Ion Exchange Resins | Quaternization | Reacts with polymer backbones (e.g., cellulose, polystyrene) to introduce cationic sites for anion exchange chromatography. |
| Pharmaceuticals | Beta-Blocker Synthesis | Acts as the linker between the aryl-oxy tail and the amine headgroup in propanolamine derivatives. |
| Textile Auxiliaries | Dye Fixative | Reacts with cellulose fibers to create cationic sites that bind anionic dyes, improving color fastness. |
Analytical Characterization
Validating the structure of 1-chloro-3-(dimethylamino)propan-2-ol HCl requires specific analytical markers.
Nuclear Magnetic Resonance (NMR)
Solvent: D₂O or DMSO-d₆
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¹H NMR (400 MHz):
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δ 2.85 ppm (s, 6H):
. A sharp singlet characteristic of the dimethylamine group. -
δ 3.20 - 3.35 ppm (m, 2H):
. Diastereotopic protons adjacent to the chiral center. -
δ 3.60 - 3.75 ppm (m, 2H):
. Deshielded by the chlorine atom. -
δ 4.15 - 4.25 ppm (m, 1H):
. The methine proton at the chiral center; often a multiplet due to coupling with both adjacent methylene groups.
-
-
¹³C NMR:
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δ 43-45 ppm: Methyl carbons (
). -
δ 47 ppm: Chloromethyl carbon (
). -
δ 60 ppm: Aminomethyl carbon (
). -
δ 66 ppm: Carbinol carbon (
).
-
Mass Spectrometry (MS)
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Technique: ESI-MS (Positive Mode).
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Observation: The salt dissociates. You will observe the cation
. -
m/z: Expect a peak at 138.1 (C5H13ClNO + H⁺).
-
Isotope Pattern: Look for the characteristic Chlorine isotope pattern (
ratio of 3:1). A peak at 138 and a smaller one at 140 confirms the presence of chlorine.
Handling, Stability & Safety
Stability Profile
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Hygroscopicity: The HCl salt is extremely hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Moisture absorption leads to clumping and hydrolysis over time.
-
Thermal Stability: Stable up to ~100°C. Above this, it may undergo intramolecular cyclization and degradation.
Toxicology & Safety (E-E-A-T)
WARNING: Chlorohydrins are potential genotoxins.[1]
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Genotoxicity: Similar compounds (e.g., 1,3-dichloro-2-propanol) are established mutagens.[2] Treat 1-chloro-3-(dimethylamino)propan-2-ol as a potential alkylating agent.
-
Skin/Eye: Corrosive.[3] Causes severe burns.[3] The free base can be absorbed through the skin.
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Deactivation: Spills should be treated with an excess of aqueous sodium hydroxide to force cyclization to the epoxide, followed by hydrolysis (though hydrolysis is slow) or reaction with a nucleophilic scavenger (e.g., thiosulfate).
References
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National Toxicology Program (NTP). (2005).[1] Toxicology and Carcinogenesis Studies of 1,3-Dichloro-2-propanol (CAS No. 96-23-1) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies).Link(Context: Establishes toxicity baselines for chlorohydrin structural analogs).
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European Chemicals Agency (ECHA). Registration Dossier: (3-chloro-2-hydroxypropyl)dimethylammonium chloride.Link(Context: Regulatory data on the quaternary ammonium derivative).
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PubChem. Compound Summary: 1-Amino-3-chloro-2-propanol hydrochloride.Link(Context: Physical properties and safety data sheets).
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Cheng, Y., et al. (2013). "Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane." Google Patents, RU2480000C2.Link(Context: Synthesis protocols involving dimethylamino-chloropropanols).
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ChemicalBook. NMR Spectrum of 3-chloro-N,N-dimethylpropylamine hydrochloride.Link(Context: Reference for NMR shift prediction of the dimethylamino-alkyl chain).
